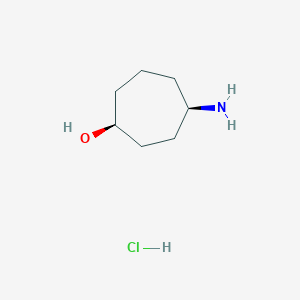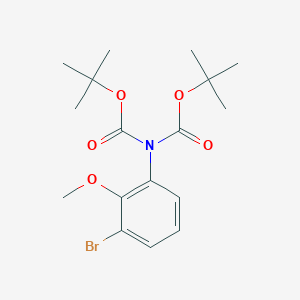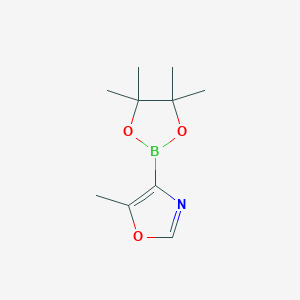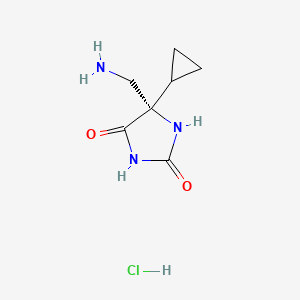![molecular formula C10H18N2O6 B8239966 2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid](/img/structure/B8239966.png)
2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid” is a chemical substance with specific properties and applications. It is essential to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: “2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products may include various derivatives and analogs of the original compound, each with unique properties and applications.
Scientific Research Applications
“2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be used as a probe or marker for studying specific biological processes. In medicine, it may have potential therapeutic applications, while in industry, it may be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of “2-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid” involves its interaction with specific molecular targets and pathways. This interaction may result in the modulation of various biological processes, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Properties
IUPAC Name |
2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]carbamoylamino]oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c1-10(2,3)18-8(15)4-5-11-9(16)12-17-6-7(13)14/h4-6H2,1-3H3,(H,13,14)(H2,11,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXSHBXGOOPWDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)NOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCNC(=O)NOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-4-ylacetic acid](/img/structure/B8239886.png)




![2-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B8239929.png)
![Tert-butyl spiro[1,3-dihydroindene-2,3'-azetidine]-1'-carboxylate](/img/structure/B8239935.png)
![5-bromo-4,6-dichloro-2-[(4-ethylsulfonylphenyl)methyl]-1H-benzimidazole](/img/structure/B8239943.png)



![5-fluoro-2-methoxy-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide](/img/structure/B8239957.png)

![methyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8239975.png)
